Benzoylcholine can be synthesized through several chemical reactions involving benzoyl chloride and choline derivatives. It is typically obtained in laboratory settings, where its synthesis and evaluation are conducted for various applications in pharmacology and biochemistry.
Benzoylcholine is classified under the category of synthetic cholinergic agents. It is often studied alongside other cholinergic compounds due to its structural and functional similarities with acetylcholine.
The synthesis of benzoylcholine generally involves the reaction of choline with benzoyl chloride in an appropriate solvent. The process can be summarized as follows:
The reaction mechanism involves nucleophilic acyl substitution, where the hydroxyl group of choline attacks the carbonyl carbon of benzoyl chloride, leading to the formation of benzoylcholine and hydrochloric acid as a byproduct. The purity and yield of the synthesized compound can be improved through recrystallization or chromatography techniques.
Benzoylcholine has a molecular formula of and features a quaternary ammonium center. The structure consists of a benzene ring attached to a carbonyl group, which is further linked to a choline moiety.
This structure highlights its potential interactions with biological molecules, particularly enzymes involved in cholinergic signaling.
Benzoylcholine undergoes hydrolysis in aqueous solutions, where it can be converted back into choline and benzoic acid under the influence of enzymes such as butyrylcholinesterase.
The kinetics of these reactions can vary significantly based on factors such as pH, temperature, and the presence of other ions or substrates. Studies have shown that benzoylcholine exhibits different hydrolysis rates compared to acetylcholine, which can provide insights into enzyme specificity and activity.
Benzoylcholine acts primarily on cholinergic receptors, mimicking the action of acetylcholine. Upon binding to these receptors, it triggers downstream signaling pathways that influence various physiological responses.
Research indicates that benzoylcholine's interaction with butyrylcholinesterase leads to distinct kinetic profiles compared to acetylcholine, suggesting potential applications in drug design aimed at modulating cholinergic activity.
Benzoylcholine has several scientific uses:
The identification of benzoylcholine emerged from mid-20th century research on cholinesterase heterogeneity. Key breakthroughs occurred through collaborative work across multiple laboratories:
Early Enzyme Differentiation (1943): Dutch biochemists Bruno Mendel and H. Rudney in Toronto first distinguished true cholinesterase (acetylcholinesterase, AChE) from pseudocholinesterase (butyrylcholinesterase, BuChE). They observed that benzoylcholine was hydrolyzed rapidly by plasma enzymes but minimally by red blood cell enzymes, establishing it as a selective BuChE substrate [4]. This catalytic divergence became foundational for esterase classification.
Spectrophotometric Innovation (1950s): Werner Kalow, working in post-war Berlin and later at the University of Toronto, revolutionized cholinesterase quantification. While studying procaine metabolism, he discovered that benzoylcholine’s hydrolysis could be monitored via ultraviolet (UV) absorption shifts at 240 nm. This technique replaced labor-intensive manometric methods requiring CO₂ measurements [4] [2]. Kalow’s approach enabled high-throughput screening of esterase activity in human plasma, directly facilitating his subsequent discovery of atypical pseudocholinesterase—a genetic variant causing prolonged succinylcholine apnea [4].
Pharmacogenetic Implications: By 1953, Ormerod utilized benzoylcholine hydrolysis kinetics to characterize inter-individual variations in serum cholinesterase activity. This work presaged pharmacogenomics by linking enzymatic phenotypes to genetic determinants years before the formalization of the discipline [2] [4].
Table 1: Key Historical Milestones in Benzoylcholine Research
Year | Discovery | Researchers | Significance |
---|---|---|---|
1943 | Differentiation of AChE vs. BuChE | Mendel & Rudney | Established benzoylcholine as selective BuChE substrate |
1952 | UV spectrophotometric assay development | Kalow | Enabled rapid quantification of esterase activity |
1953 | Interindividual variation in hydrolysis rates | Ormerod | Revealed genetic influences on enzyme function |
1956 | Structure-activity relationships of esters | Welsh & Taub | Clarified carbonyl group role in receptor binding |
Benzoylcholine’s systematic nomenclature reflects its hybrid molecular architecture, combining a benzoyl ester linked to a quaternary ammonium choline moiety:
SMILES Notation: C[N+](C)(C)CCOC(=O)C1=CC=CC=C1
[10]
Structural Features:
Ethylene Bridge: Two-carbon chain between ester and ammonium groups maintains optimal acetylcholine-mimetic spacing (6.0 Å) [7].
Physicochemical Properties:Benzoylcholine’s ionic nature dictates distinctive solubility characteristics:
Table 2: Physicochemical Profile of Benzoylcholine
Property | Value/Characteristic | Method/Reference |
---|---|---|
Molecular weight | 208.28 g/mol (cation) | [8] |
Charge | +1 (quaternary ammonium) | [6] |
Water solubility | >100 mg/mL (20°C) | [6] |
Key spectral feature | UV λₘₐₓ=240 nm (ester bond) | [4] |
Salt forms | Chloride (CID 76298), Iodide | [3] [10] |
Benzoylcholine’s primary research value lies in its enzyme selectivity and receptor interactions, elucidating fundamental cholinergic mechanisms:
Organophosphate (OP) inhibition kinetics: Diisopropylfluorophosphate (DFP) irreversibly blocks benzoylcholine hydrolysis, confirming BuChE as a biomarker of OP exposure [5].
Pharmacogenetic Diagnostics:Kalow’s benzoylcholine-based UV assay became the gold standard for identifying atypical pseudocholinesterase variants. Individuals with genetic polymorphisms (e.g., Asp70Gly mutation) exhibit <20% normal hydrolysis rates, explaining succinylcholine sensitivity [4]. This discovery established the first clear gene-drug interaction paradigm, catalyzing pharmacogenomics as a discipline [4].
Receptor Profiling:Though not a primary receptor agonist, benzoylcholine’s structural features illuminated cholinergic receptor binding prerequisites:
Benzoylcholine derivatives helped map muscarinic vs. nicotinic receptor binding domains by modifying ester bulkiness and charge distribution [5] [7].
Neurotransmitter Dynamics:Research using benzoylcholine revealed non-quantal acetylcholine release mechanisms in non-neuronal tissues (e.g., urothelium, airway epithelium). These findings expanded understanding of paracrine cholinergic signaling beyond classical synapses [5].
Table 3: Research Applications of Benzoylcholine in Cholinergic Neuroscience
Application Domain | Key Insight | Experimental Model |
---|---|---|
Esterase substrate profiling | BuChE specificity across species | Human, rabbit serum [2] |
Pharmacogenetic screening | Detection of BuChE variants (e.g., atypical) | Human plasma [4] |
Organophosphate toxicology | BuChE as biomarker of pesticide exposure | In vitro enzyme kinetics [5] |
Receptor binding studies | Role of carbonyl group in ligand-receptor fit | Guinea pig ileum [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7